ATP disodium salt hydrate
Description
Adenosine 5'-triphosphate disodium salt hydrate (ATP-Na₂·xH₂O) is the disodium salt of adenosine triphosphate (ATP), a critical molecule in cellular energy metabolism. ATP consists of an adenine base, ribose sugar, and three phosphate groups. The disodium salt hydrate form enhances solubility and stability in aqueous solutions, making it a preferred reagent in biochemical assays and pharmaceutical research .
ATP-Na₂·xH₂O serves as the primary energy currency in cells, driving processes like enzyme catalysis, ion transport, and signal transduction. Its hydrous form (molecular formula: C₁₀H₁₆N₅Na₂O₁₄P₃; molecular weight: 569.2 g/mol) ensures compatibility with physiological conditions, enabling applications in metabolic studies, immunology, and drug development .
Properties
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBQNWBHIXNPRU-MSQVLRTGSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5Na2O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036108 | |
| Record name | Adenosine 5'-triphosphate disodium salt hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501036108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34369-07-8 | |
| Record name | Adenosine 5'-triphosphate disodium salt hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501036108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5â?²-triphosphate disodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine 5’-triphosphate disodium salt can be synthesized through several methods. One common approach involves the enzymatic phosphorylation of adenosine diphosphate using adenosine triphosphate synthase. This process typically requires specific conditions, such as a pH of around 7.0 and the presence of magnesium ions .
Industrial Production Methods
In industrial settings, adenosine 5’-triphosphate disodium salt is often produced using microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce adenosine triphosphate, which is then extracted and purified .
Chemical Reactions Analysis
Hydrolysis Reactions
ATP disodium salt hydrate undergoes hydrolysis to release energy for cellular processes. The primary reactions include:
a. Terminal Phosphate Hydrolysis
b. Pyrophosphate Hydrolysis
| Reaction Type | Products | Energy Yield (ΔG°') | Conditions |
|---|---|---|---|
| Terminal hydrolysis | ADP + | pH 7, 25°C, 1 mM Mg²⁺ | |
| Pyrophosphate hydrolysis | AMP + | Enzymatic cleavage |
Enzymatic Reactions
This compound participates in kinase and synthase reactions:
a. Kinase Substrate
-
Serves as a phosphate donor in phosphorylation:
Examples: Hexokinase (glycolysis), Protein Kinase A (signal transduction) .
b. Adenylate Cyclase Activation
c. ATP-Dependent Enzymes
-
Na⁺/K⁺-ATPase: Maintains ion gradients using ATP hydrolysis energy .
-
ATP Synthase: Synthesizes ATP during oxidative phosphorylation:
.
Solubility and Stability
Degradation Pathways:
-
Hydrolysis accelerated by heat, acidic/basic conditions, or enzymatic activity.
-
Light-sensitive; prolonged exposure leads to decomposition .
Regulatory Mechanisms in Metabolic Pathways
a. Glycolysis
-
ATP regulates phosphofructokinase-1 (PFK-1) via feedback inhibition:
High [ATP] suppresses PFK-1, slowing glycolysis .
b. Oxidative Phosphorylation
-
Cytochrome c oxidase activity depends on substrate ratios:
c. Beta-Oxidation
-
Each cycle produces 1 acetyl-CoA, 1 NADH, and 1 FADH₂, yielding ~14 ATP equivalents per cycle via oxidative phosphorylation .
Structural and Functional Notes
Scientific Research Applications
Adenosine 5’-triphosphate disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in various enzymatic reactions and as a standard in high-performance liquid chromatography.
Biology: It is essential for studying cellular metabolism, energy transfer, and signal transduction.
Medicine: It is used in diagnostic assays to measure cellular energy levels and in treatments for conditions like heart failure and muscle fatigue.
Industry: It is utilized in the development of biosensors and in the food industry for monitoring microbial contamination
Mechanism of Action
Adenosine 5’-triphosphate disodium salt stores and transports chemical energy within cells. It is produced primarily in the mitochondria through oxidative phosphorylation, catalyzed by adenosine triphosphate synthase. The energy stored in adenosine 5’-triphosphate is released through hydrolysis, converting it to adenosine diphosphate and inorganic phosphate. This energy is then used to drive various cellular processes, including muscle contraction and active transport .
Comparison with Similar Compounds
Adenosine 5'-Monophosphate Disodium Salt (AMP-Na₂)
- Structure : AMP contains one phosphate group (C₁₀H₁₂N₅Na₂O₇P).
- Biological Role : AMP acts as a signaling molecule, modulating pathways like AMP-activated protein kinase (AMPK) to regulate energy homeostasis .
- Applications : Used in transporter assays and nucleotide metabolism studies .
- Solubility : Highly water-soluble, similar to ATP-Na₂.
Adenosine 5'-Diphosphate Disodium Salt (ADP-Na₂)
Key Differences :
| Property | ATP-Na₂·xH₂O | AMP-Na₂ | ADP-Na₂ |
|---|---|---|---|
| Phosphate Groups | 3 | 1 | 2 |
| Molecular Weight (g/mol) | 569.2 | ~365 (anhydrous) | ~471 (anhydrous) |
| Primary Role | Energy currency | Signaling | Energy transfer |
Comparison with Other Nucleoside Triphosphates
Cytidine 5'-Triphosphate Disodium Salt (CTP-Na₂)
Guanosine 5'-Triphosphate Disodium Salt (GTP-Na₂)
Uridine 5'-Triphosphate Trisodium Salt Hydrate (UTP-Na₃·xH₂O)
Key Differences :
| Property | ATP-Na₂·xH₂O | CTP-Na₂ | GTP-Na₂ | UTP-Na₃·xH₂O |
|---|---|---|---|---|
| Base | Adenine | Cytosine | Guanine | Uracil |
| Molecular Weight (g/mol) | 569.2 | ~507 (estimated) | ~523 (estimated) | ~586 (estimated) |
| Primary Role | Energy metabolism | Lipid/RNA synthesis | Protein synthesis | Carbohydrate metabolism |
Comparison with ATP Analogues
Adenosine 5'-[γ-thio]triphosphate (ATPγS)
2'-O-[4-Benzoylbenzoyl]-ATP (Bz-ATP)
Key Differences :
| Property | ATP-Na₂·xH₂O | ATPγS | Bz-ATP |
|---|---|---|---|
| Modification | None | γ-thio substitution | 2'-benzoylbenzoyl |
| Stability | Hydrolyzable | Hydrolysis-resistant | Stable in buffers |
| Applications | General energy assays | Stable ATP studies | P2X receptor studies |
Data Table: Comparative Analysis
*Inferred from standard practices.
Biological Activity
Adenosine 5'-triphosphate disodium salt hydrate (ATP) is a pivotal molecule in cellular metabolism and energy transfer. This article explores its biological activities, applications, and relevant research findings.
- Molecular Formula : C₁₀H₁₄N₅O₁₃P₃Na₂·xH₂O
- Molar Mass : 551.1 g/mol
- CAS Number : 34369-07-8
- Solubility : Soluble in water
Biological Functions
ATP serves multiple roles in biological systems, primarily as a universal energy currency . Its hydrolysis releases energy that powers various cellular processes:
- Cellular Respiration : ATP is generated during glycolysis, the Krebs cycle, and oxidative phosphorylation.
- Biosynthetic Reactions : ATP provides energy for the synthesis of macromolecules like proteins and nucleic acids.
- Cell Motility and Division : ATP is crucial for muscle contraction and cell division processes.
- Signal Transduction : ATP acts as a substrate for kinases involved in cell signaling pathways, including adenylate cyclase, which produces cAMP, a second messenger in many signaling cascades .
ATP's biological activity is mediated through several mechanisms:
- Energy Transfer : ATP donates phosphate groups to other molecules, facilitating energy transfer.
- Enzymatic Coenzyme : It acts as a coenzyme in numerous enzymatic reactions, enhancing reaction rates and specificity .
- Regulation of Ion Channels : ATP influences the activity of ion channels and transporters, impacting cellular excitability and signaling .
1. Neurotransmission Regulation
A study highlighted ATP's role as a local regulator of neurotransmission. It was shown that ATP can modulate synaptic transmission through purinergic receptors, influencing pain perception and inflammation .
2. Pyroptosis Induction
Research demonstrated that ATP could induce pyroptosis (a form of programmed cell death) in fibroblast-like synoviocytes when treated with lipopolysaccharides. This highlights ATP's role in immune responses and inflammation .
3. Bioavailability Studies
A clinical trial assessed the bioavailability of orally administered ATP. The results indicated significant differences in plasma levels between ATP-treated groups versus placebo, suggesting effective absorption and potential therapeutic applications .
Applications in Research and Medicine
ATP disodium salt hydrate is widely used in various fields:
- Cell Culture : Serves as an essential component for maintaining cell viability and function in culture systems.
- Biochemical Assays : Utilized in assays to measure enzyme activity, particularly those involving kinases and phosphatases.
- Pharmacological Research : Investigated for its potential therapeutic effects in conditions like ischemia and neurodegenerative diseases due to its neuroprotective properties .
Summary Table of Biological Activities
Q & A
Q. What strategies minimize ATP degradation during high-temperature experimental procedures?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
